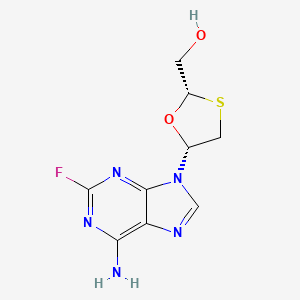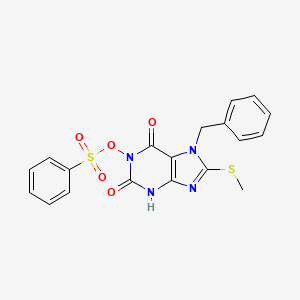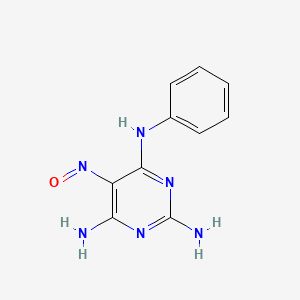
Dihydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydropyrene is a chemical compound that belongs to the class of dihydropyridines It is a derivative of pyrene, a polycyclic aromatic hydrocarbon The structure of 1,2-dihydropyrene consists of a pyrene core with two hydrogen atoms added to the 1 and 2 positions, resulting in a partially saturated ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to achieve selective hydrogenation at the 1 and 2 positions without over-reducing the pyrene core.
Another method involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction is carried out in toluene at 100°C for several hours, yielding 1,2-dihydropyrene in moderate to good yields .
Industrial Production Methods
Industrial production of 1,2-dihydropyrene is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if needed. The choice of method depends on the desired purity, yield, and cost considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Pyrene and its oxidized derivatives.
Reduction: More saturated pyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
1,2-Dihydropyrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.
Biology: Its derivatives are used in the study of DNA intercalation and as probes for biological imaging.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1,2-dihydropyrene depends on its specific application. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation is facilitated by the planar structure of the pyrene core, which allows it to insert between DNA base pairs. The molecular targets and pathways involved include DNA and various enzymes that interact with DNA.
Comparaison Avec Des Composés Similaires
1,2-Dihydropyrene can be compared with other similar compounds such as:
1,4-Dihydropyrene: Another dihydropyrene derivative with hydrogen atoms at the 1 and 4 positions. It has different reactivity and applications.
Pyrene: The fully aromatic parent compound. It is more stable but less reactive than 1,2-dihydropyrene.
Tetrahydropyrene: A more reduced derivative with four additional hydrogen atoms.
1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
14927-67-4 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
Clé InChI |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


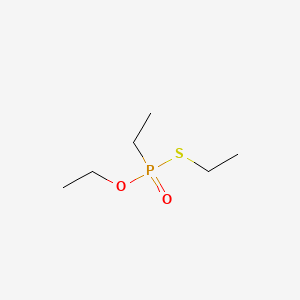
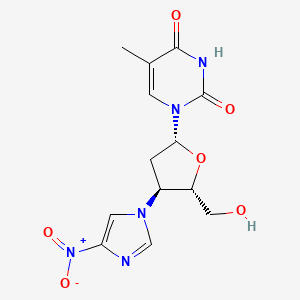
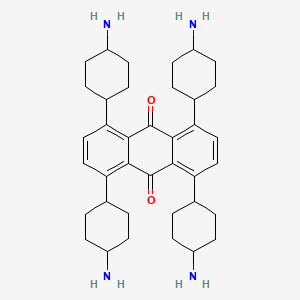


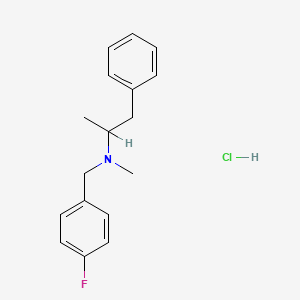

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
